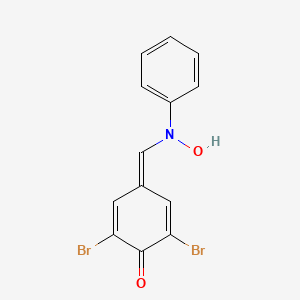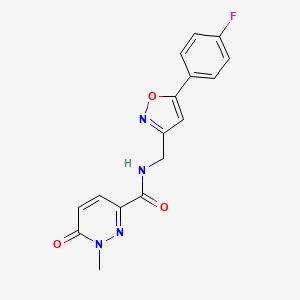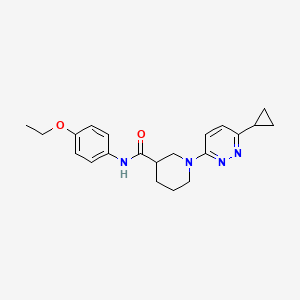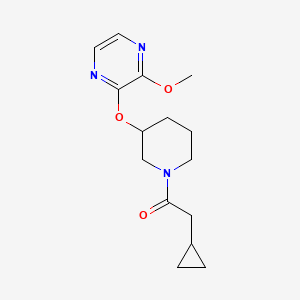![molecular formula C27H26ClN3O2S2 B2367201 1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine CAS No. 685107-96-4](/img/structure/B2367201.png)
1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, and methoxyphenyl and chlorophenyl groups. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and piperazine rings would likely make this compound a rigid, cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the thiazole ring might undergo reactions with electrophiles, while the piperazine ring might participate in reactions with acids or bases .Scientific Research Applications
Synthesis and Biological Screening
1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine and similar compounds have been synthesized and assessed for their biological activity against various bacteria and fungi. Some synthesized products demonstrated moderate activity at specific concentrations (J.V.Guna et al., 2009).
Anticancer Evaluation
Studies have been conducted on polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, for their anticancer activity. These compounds were tested in vitro on multiple cancer cell lines, showing effectiveness in certain cases (Kostyantyn Turov, 2020).
Synthesis of Potent PPARpan Agonist
Research includes the synthesis of related compounds as potent PPARpan agonists. This involves a regioselective carbon-sulfur bond formation, among other steps, indicating potential applications in therapeutic areas (Jiasheng Guo et al., 2006).
Crystal Structure and DFT Calculations
Compounds similar to 1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine have been synthesized, and their structures confirmed via X-ray diffraction studies. Density functional theory (DFT) calculations have been carried out to understand the reactive sites of these molecules (K. Kumara et al., 2017).
Antimicrobial Activities
The synthesis of related compounds and their antimicrobial activities have been explored. Some synthesized compounds were found to possess good or moderate activities against test microorganisms (H. Bektaş et al., 2007).
Anticancer and Antituberculosis Studies
Studies have been conducted on derivatives of similar compounds for their potential anticancer and antituberculosis properties. Some synthesized compounds exhibited significant activity in these areas (S. Mallikarjuna et al., 2014).
Synthesis and Biological Evaluation of Derivatives
Research includes the synthesis and biological evaluation of derivatives for various potential applications, including antimicrobial and anti-tuberculosis activities (A. Jallapally et al., 2014).
Mechanism of Action
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S2/c1-32-22-9-3-19(4-10-22)25-26(34-24-13-5-20(28)6-14-24)35-27(29-25)31-17-15-30(16-18-31)21-7-11-23(33-2)12-8-21/h3-14H,15-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEYWUZXCMCDQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)SC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)

![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2367121.png)
![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)


![2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2367133.png)

![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)
![1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2367141.png)